2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13333078
InChI: InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(6-10)16-8-12(15)14-7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,14,15)
SMILES: C1CC1CNC(=O)COC2=CC(=CC=C2)Br
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol

2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide

CAS No.:

Cat. No.: VC13333078

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide -

Specification

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
IUPAC Name 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide
Standard InChI InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(6-10)16-8-12(15)14-7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,14,15)
Standard InChI Key DFXHTLKSCWWHGF-UHFFFAOYSA-N
SMILES C1CC1CNC(=O)COC2=CC(=CC=C2)Br
Canonical SMILES C1CC1CNC(=O)COC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Bromophenoxy)-N-(cyclopropylmethyl)acetamide features a central acetamide group bonded to a 3-bromophenoxy moiety and a cyclopropylmethyl substituent. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the cyclopropylmethyl group contributes to conformational rigidity (Figure 1) .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide
SMILESCOC(=O)C(NC(C1CC1)C)OC2=CC(=CC=C2)Br
InChIKeyMMWVYCKWPHJGFN-UHFFFAOYSA-N
Molecular Weight284.15 g/mol

Spectroscopic Characteristics

  • Nuclear Magnetic Resonance (NMR): The 1H^1H-NMR spectrum displays signals for the cyclopropyl methylene protons (δ 0.34–0.62 ppm), acetamide carbonyl (δ 2.1–2.3 ppm), and aromatic protons (δ 7.26–7.77 ppm) .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a base peak at m/z 284.1 corresponding to the molecular ion .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Alkylation of Phenol Derivatives: Reaction of 3-bromophenol with chloroacetamide in the presence of a base (e.g., K₂CO₃) yields 2-(3-bromophenoxy)acetamide .

  • N-Substitution: The acetamide’s amine group is alkylated using cyclopropylmethyl bromide under basic conditions (e.g., NaH/DMF) .

Table 2: Optimization of N-Alkylation Step

ConditionYield (%)Purity (%)Reference
NaH, DMF, 0°C → RT, 18 hr5692
Cs₂CO₃, DMF, 50°C, 19 hr7585

Applications and Future Directions

Therapeutic Development

The compound’s balanced lipophilicity (LogP ≈ 2.8) and moderate plasma protein binding (∼89%) make it a candidate for central nervous system (CNS) drug discovery .

Material Science

Its rigid structure could serve as a monomer in polymers requiring high thermal stability.

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